molecular formula C9H9ClN2 B12963407 4-chloro-2-ethyl-1H-benzo[d]imidazole

4-chloro-2-ethyl-1H-benzo[d]imidazole

Cat. No.: B12963407
M. Wt: 180.63 g/mol
InChI Key: NFHCYESJWVRIAZ-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-1H-benzo[d]imidazole (CAS 34569-15-8) is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities . The specific substitutions at the 4-position with a chloro group and the 2-position with an ethyl group are of significant interest for structure-activity relationship (SAR) studies, particularly in the development of novel antimicrobial and anticancer agents . Research into benzimidazole derivatives has demonstrated their potent efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli , with some compounds showing minimum inhibitory concentration (MIC) values comparable to the standard drug ciprofloxacin . Furthermore, analogous structures have exhibited strong anticancer activity against a panel of human tumor cell lines, such as lung (A549), breast (MCF-7), and cervical (HeLa), making them promising leads for anticancer drug discovery . Recent studies also highlight the potential of chloro-substituted benzimidazoles as antagonists for targets like the PqsR system in Pseudomonas aeruginosa , a key pathway for developing anti-virulence strategies . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

4-chloro-2-ethyl-1H-benzimidazole

InChI

InChI=1S/C9H9ClN2/c1-2-8-11-7-5-3-4-6(10)9(7)12-8/h3-5H,2H2,1H3,(H,11,12)

InChI Key

NFHCYESJWVRIAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C=CC=C2Cl

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Ethyl 1h Benzo D Imidazole

Vibrational Spectroscopy Analysis for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of molecules. These techniques probe the vibrational energy levels of a molecule, which are unique and act as a "molecular fingerprint."

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of functional groups within a molecule. For benzimidazole (B57391) derivatives, the FT-IR spectrum reveals key absorptions corresponding to N-H, C=N, C=C, and C-H bonds. researchgate.net

In the FT-IR spectrum of a related compound, 2-ethyl-1H-benzo[d]imidazole, characteristic peaks are observed that can be correlated to the vibrations of its structural components. researchgate.net For substituted benzimidazoles, the aromatic C=C stretching vibrations are typically found in the 1650-1430 cm⁻¹ region. researchgate.net The presence of the chlorine substituent on the benzene (B151609) ring in 4-chloro-2-ethyl-1H-benzo[d]imidazole would be expected to influence the positions of these and other bands. The FT-IR spectra of similar benzimidazole derivatives have been recorded to confirm their structures, indicating the utility of this technique. amazonaws.com

Table 1: Representative FT-IR Data for Benzimidazole Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-H Stretch 3400-3200 researchgate.net
Aromatic C-H Stretch 3100-3000 rsc.org
Aliphatic C-H Stretch 2960-2850 rsc.org
C=N Stretch 1630-1580 researchgate.net
Aromatic C=C Stretch 1650-1430 researchgate.net

This table is interactive. Users can sort and filter the data.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The chemical shifts, splitting patterns (multiplicities), and integration of the signals reveal the number of different types of protons and their neighboring atoms.

For 2-ethyl-1H-benzo[d]imidazole, the ¹H NMR spectrum in CDCl₃ shows a singlet for the N-H proton, a multiplet for the aromatic protons, a quartet for the methylene (B1212753) (-CH₂) protons of the ethyl group, and a triplet for the methyl (-CH₃) protons. rsc.org The introduction of a chlorine atom at the 4-position of the benzimidazole ring in this compound would alter the chemical shifts and splitting patterns of the aromatic protons due to its electronic effects. The aromatic region would be expected to show a more complex pattern, and the exact chemical shifts would be indicative of the chlorine's position. Studies on similar substituted benzimidazoles confirm that the chemical shifts of aromatic protons are sensitive to the nature and position of substituents. mdpi.com

Table 2: Representative ¹H NMR Data for 2-ethyl-1H-benzo[d]imidazole

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
N-H ~8.10 s - rsc.org
Aromatic-H ~7.38-7.65 m - rsc.org
-CH₂- ~3.56 dt 14.7, 7.1 rsc.org

This table is interactive. Users can sort and filter the data.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The ¹³C NMR spectrum of 2-ethyl-1H-benzo[d]imidazole in CDCl₃ shows distinct signals for the carbons of the benzimidazole ring and the ethyl group. rsc.org For this compound, the carbon to which the chlorine atom is attached would experience a significant downfield shift. The chemical shifts of the other carbons in the aromatic ring would also be affected, providing crucial information for confirming the substitution pattern. The assignment of carbon signals in benzimidazole derivatives is a standard practice in their characterization. omu.edu.trrsc.org

Table 3: Representative ¹³C NMR Data for 2-ethyl-1H-benzo[d]imidazole

Carbon Chemical Shift (δ, ppm) Reference
C=N ~157.3 rsc.org
Aromatic C ~140.0, ~126.6, ~113.2, ~113.1 rsc.org
-CH₂- ~19.1 rsc.org

This table is interactive. Users can sort and filter the data.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound. These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would be used to confirm the connectivity between the methylene and methyl protons of the ethyl group and to trace the coupling network among the aromatic protons, which is crucial for assigning their specific positions on the chlorinated benzene ring. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edulibretexts.org This is invaluable for assigning the chemical shifts of protonated carbons in the ¹³C NMR spectrum. For instance, the signals for the methylene and methyl carbons can be definitively assigned by correlating them to their attached protons. youtube.com

The combined application of these 2D NMR techniques provides a robust and detailed picture of the molecular structure, allowing for the confident assignment of all proton and carbon signals. emerypharma.comnih.gov

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its accurate mass.

The expected protonated molecule [M+H]⁺ would be analyzed to confirm the elemental composition (C₉H₁₀ClN₂). The presence of the chlorine isotope pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would be a key diagnostic feature in the mass spectrum.

The fragmentation of this compound under techniques like collision-induced dissociation (CID) would likely involve characteristic losses. A primary fragmentation pathway for 2-alkyl substituted benzimidazoles is the loss of a neutral molecule from the alkyl chain. For the 2-ethyl derivative, the loss of ethene (C₂H₄) is a probable fragmentation step. Another potential fragmentation involves the cleavage of the ethyl group, leading to the formation of a stable benzimidazolium cation. The fragmentation pathways of related benzimidazole structures often involve the loss of small molecules like HCN or cleavage of substituents from the benzene ring.

Table 1: Predicted Mass Spectrometry Data for this compound

Ion/FragmentPredicted m/z (for ³⁵Cl)Description
[M+H]⁺181.0583Protonated parent molecule
[M+H - C₂H₄]⁺153.0294Loss of ethene from the ethyl group
[C₇H₄ClN₂]⁺151.0138Loss of the ethyl group

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. Although a specific crystal structure for this compound is not publicly available, the analysis would follow established principles.

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic study would yield precise measurements of all bond lengths and angles within the molecule. The bond lengths within the benzimidazole core would be expected to be consistent with aromatic character, showing intermediate values between typical single and double bonds. The C-Cl bond length would be a key parameter, as would the bond lengths and angles associated with the 2-ethyl substituent. Dihedral angles would describe the orientation of the ethyl group relative to the plane of the benzimidazole ring system.

Table 2: Expected Bond Length and Angle Ranges for this compound

ParameterExpected Range
C-N (imidazole ring)1.32 - 1.39 Å
C-C (benzene ring)1.36 - 1.41 Å
C-Cl1.72 - 1.76 Å
C-C (ethyl group)1.50 - 1.54 Å
N-C-N (imidazole ring)108° - 112°
C-N-C (imidazole ring)105° - 109°
C-C-C (benzene ring)118° - 122°

Conformational Analysis in the Crystalline State

The conformation of the 2-ethyl group relative to the benzimidazole ring would be determined from the crystallographic data. The ethyl group may adopt a conformation that minimizes steric hindrance with the imidazole (B134444) part of the molecule. The planarity of the benzimidazole ring system would also be assessed. In some substituted benzimidazoles, slight deviations from planarity can occur due to crystal packing forces or intramolecular steric interactions.

Computational and Theoretical Investigations of 4 Chloro 2 Ethyl 1h Benzo D Imidazole

Quantum Chemical Studies on Electronic and Molecular Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into geometric parameters, electronic distribution, and reactivity. However, specific research applying these methods to 4-chloro-2-ethyl-1H-benzo[d]imidazole could not be identified.

Density Functional Theory (DFT) Calculations for Ground State Geometries

A thorough search for published research did not yield any studies that have used Density Functional Theory (DFT) to calculate the ground state geometry of this compound. Such calculations would typically determine bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule's most stable conformation.

HOMO-LUMO Energy Gap Analysis for Electronic Properties and Reactivity

There are no specific studies available that report on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the corresponding energy gap for this compound. This type of analysis is crucial for predicting a molecule's electronic properties, kinetic stability, and chemical reactivity. Generally, a large HOMO-LUMO gap suggests high stability and low reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

No literature could be found that presents a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites on a molecule, which is essential for predicting how it will interact with other molecules and biological targets.

Vibrational Frequency Calculations and Comparison with Experimental Data

There are no available records of theoretical vibrational frequency calculations for this compound, nor any comparisons with experimental infrared or Raman spectroscopy data. These calculations are used to assign vibrational modes and validate the accuracy of the computational method used for geometry optimization.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

No published studies were identified that have performed Molecular Dynamics (MD) simulations on this compound. MD simulations are employed to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment, such as a solvent or a biological membrane.

Molecular Docking Studies for Ligand-Target Recognition

A search for molecular docking studies featuring this compound as a ligand did not return any specific results. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. These studies are instrumental in drug discovery for predicting binding affinity and mode of action. While docking studies have been performed on a wide array of benzimidazole (B57391) derivatives against various biological targets, none have been reported for this specific compound.

Prediction of Binding Modes and Interaction Energies with Receptor Sites

Computational docking is a primary method used to predict how a ligand such as a benzimidazole derivative might bind to a receptor's active site. This technique models the interactions between the small molecule and the protein target, calculating a binding energy that estimates the affinity of the ligand for the receptor. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For instance, computational studies on related benzimidazole compounds have identified potential interactions with various receptors. However, specific docking studies detailing the binding mode and interaction energies of this compound with any particular receptor are not described in the available literature. Such an analysis would require a defined biological target, which has not been specified for this compound.

Identification of Putative Biological Targets and Binding Affinities

The identification of potential biological targets for a novel compound is a critical step in drug discovery. In silico methods, such as reverse docking and pharmacophore modeling, are often employed to screen a compound against a library of known biological targets. These methods can predict potential protein partners and estimate the binding affinity, often expressed as a binding energy or an inhibitory constant (Ki).

While the benzimidazole scaffold is known to interact with a wide range of biological targets, including enzymes and receptors, specific putative targets and their corresponding binding affinities for this compound have not been reported. Research on other benzimidazole derivatives has shown affinity for targets such as cyclooxygenase (COX) enzymes and the GABA-A receptor. However, without specific computational screening, the biological targets of this compound remain speculative.

In Silico ADME Predictions (Excluding Safety/Adverse Effect Profiles)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for evaluating the drug-likeness of a compound. These computational models estimate the pharmacokinetic properties of a molecule, providing insights into its potential behavior within a biological system.

Studies on various benzimidazole derivatives have included in silico ADME predictions. These analyses typically assess parameters such as intestinal absorption, blood-brain barrier penetration, and plasma protein binding. However, a specific in silico ADME profile for this compound is not available in the public domain.

Assessment of Metabolic Stability Pathways

Understanding the metabolic fate of a compound is essential for its development as a therapeutic agent. Computational tools can predict the likely sites of metabolism on a molecule, often by identifying atoms most susceptible to enzymatic modification by cytochrome P450 enzymes.

For some benzimidazole derivatives, metabolic stability has been assessed both computationally and experimentally. These studies can predict potential metabolic pathways, such as hydroxylation or dealkylation. For example, research on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives indicated that hydroxylation is a potential metabolic pathway. However, a specific computational assessment of the metabolic stability and pathways for this compound has not been documented.

Derivatization Reactions and Chemical Transformations of the 4 Chloro 2 Ethyl 1h Benzo D Imidazole Scaffold

N-Alkylation and N-Acylation Reactions for Modifying Heterocyclic Nitrogen

The nucleophilic nitrogen atom of the imidazole (B134444) ring is a primary site for derivatization. N-alkylation and N-acylation are fundamental transformations used to introduce a wide variety of substituents, which can significantly alter the molecule's physicochemical and biological properties.

General approaches for the N-alkylation of benzimidazoles involve the reaction of the heterocycle with an alkylating agent, such as an alkyl halide or sulfate (B86663), in the presence of a base. derpharmachemica.com The choice of base and solvent system can influence the reaction's efficiency and regioselectivity (N1 vs. N3, which are equivalent in the unsubstituted starting material but not after substitution). Common conditions include using potassium carbonate (K2CO3) as a mild base, often under solvent-free grinding conditions or in green solvents like PEG-600. derpharmachemica.com For instance, the reaction of 2-chlorobenzimidazole (B1347102) with agents like dimethyl sulfate or benzyl (B1604629) chloride proceeds efficiently under these conditions. derpharmachemica.com Similarly, N-acylation can be achieved using acyl chlorides or anhydrides to introduce carbonyl functionalities.

Table 1: General Conditions for N-Alkylation of the Benzimidazole (B57391) Scaffold

Alkylating AgentBaseSolvent/ConditionsTypical ProductReference
Dimethyl Sulfate (DMS)K2CO3Solvent-free grindingN1-Methylbenzimidazole derpharmachemica.com
Diethyl Sulfate (DES)K2CO3PEG-600, 100°CN1-Ethylbenzimidazole derpharmachemica.com
Benzyl Chloride (PhCH2Cl)K2CO3Microwave irradiationN1-Benzylbenzimidazole derpharmachemica.com
Substituted HalidesK2CO3Reflux or MicrowaveN1-Substituted Benzimidazole nih.gov

Functional Group Interconversions at Various Positions of the Benzimidazole Ring

Functional group interconversions allow for the transformation of existing groups on the 4-chloro-2-ethyl-1H-benzo[d]imidazole core into other functionalities, providing pathways to a diverse array of derivatives. Key targets for such conversions are the chloro substituent on the benzene (B151609) ring and the C2-ethyl group.

Substitution of the C4-Chloro Group: The chlorine atom on the benzene moiety can be replaced via several modern synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr): While aryl chlorides are typically resistant to nucleophilic attack, the reaction can proceed if the ring is sufficiently activated by electron-withdrawing groups. libretexts.orglibretexts.org The benzimidazole ring itself exerts an electron-withdrawing effect, which can facilitate the substitution of the chloro group by strong nucleophiles under forcing conditions (e.g., high temperature). The mechanism involves the initial addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. libretexts.orgyoutube.com

Palladium-Catalyzed Cross-Coupling: A more versatile and widely used method for functionalizing aryl chlorides is through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, allows for the coupling of aryl halides with a broad range of primary and secondary amines. cmu.edu This reaction would enable the conversion of the C4-chloro group into various substituted amino groups using a palladium source (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., (o-biphenyl)P(t-Bu)₂), and a base (e.g., K₃PO₄). cmu.edu

Modification at the C2-Position: While the target compound contains a C2-ethyl group, modern C-H activation strategies offer potential for further functionalization. Rhodium(I)-catalyzed systems have been developed for the selective branched C-H alkylation of C2-unsubstituted benzimidazoles with Michael acceptors. nih.gov Furthermore, copper-catalyzed methods allow for the C2-allylation of benzimidazoles using 1,3-diene pronucleophiles. nih.gov These methods highlight the reactivity of the C2 position and could be adapted for derivatives where the C2-position is unsubstituted.

Strategies for Heterocyclic Ring Annulation and Fusion

Building additional rings onto the benzimidazole scaffold leads to the formation of complex, polycyclic heterocyclic systems. These ring-fused benzimidazoles are of significant interest in medicinal chemistry. Various synthetic strategies can be envisioned for the annulation of the this compound core.

Significant advances in this area include methods based on dehydrogenative coupling and radical cyclization. nih.gov For example, tandem Palladium(II)-catalyzed C-H arylation followed by aerobic oxidative C-H amination can yield benzimidazole-fused phenanthridines. nih.gov Another approach involves the intramolecular cyclization of appropriately substituted benzimidazoles. For instance, a benzimidazole bearing a suitable side chain at the N1 position can undergo intramolecular cyclization to form fused systems like pyrido[1,2-a]benzimidazoles. Benzotriazole-assisted aromatic ring annulation represents another powerful, general method for constructing fused aromatic rings. nih.govcapes.gov.br These strategies could be applied to derivatives of this compound to generate novel, rigid, and structurally complex molecules.

Introduction of Phosphorus-Containing Moieties into the Benzimidazole Structure

The incorporation of phosphorus-containing groups, such as phosphonates, can significantly impact a molecule's biological activity and pharmacokinetic profile. nih.govorganic-chemistry.org A plausible and powerful method for introducing a phosphonate (B1237965) group onto the benzimidazole scaffold is via the Michaelis-Arbuzov reaction. nih.govwikipedia.org

This transformation is typically achieved in a two-step sequence:

N-Haloalkylation: The benzimidazole nitrogen is first alkylated with a dihaloalkane (e.g., 1-bromo-2-chloroethane) using the methods described in section 5.1. This step introduces a reactive alkyl halide tether onto the heterocycle.

Michaelis-Arbuzov Reaction: The resulting N-(haloalkyl)benzimidazole is then reacted with a trialkyl phosphite, such as triethyl phosphite. organic-chemistry.orgyoutube.com The reaction proceeds via SN2 attack of the nucleophilic phosphorus atom on the haloalkyl chain, forming a quasi-phosphonium salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the stable pentavalent dialkyl phosphonate ester. wikipedia.org

This sequence provides a reliable pathway to N-alkylphosphonate derivatives of this compound.

Analytical Derivatization Strategies for Enhanced Detection in Chromatographic Methods

Chemical derivatization is a key strategy in analytical chemistry to improve the detection and quantification of analytes in complex matrices using techniques like High-Performance Liquid Chromatography (HPLC). The N-H group of the this compound imidazole ring provides a convenient handle for attaching tags that enhance detection sensitivity.

For analytes with poor native fluorescence, derivatization with a fluorescent tag can lower detection limits by orders of magnitude. Several reagents are available for tagging primary and secondary amines, including the N-H group of benzimidazoles. The derivatized products can then be detected with high sensitivity using an HPLC system coupled with a fluorescence detector.

Table 2: Common Reagents for Fluorescence Derivatization

Derivatization ReagentAbbreviationTarget GroupAnalytical AdvantageReference
Dansyl ChlorideDns-ClPrimary/Secondary Amines, PhenolsForms highly fluorescent sulfonamide adducts. nih.gov
9-Fluorenylmethyl ChloroformateFMOC-ClPrimary/Secondary AminesCreates stable, highly fluorescent derivatives. nih.gov
4-Fluoro-7-nitrobenzo-2-oxa-1,3-diazoleNBD-FPrimary/Secondary AminesReacts under mild conditions to yield intensely fluorescent products. nih.gov

In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be used to improve chromatographic separation and, more importantly, enhance ionization efficiency in the mass spectrometer source (e.g., Electrospray Ionization, ESI). nih.gov For neutral or poorly ionizable compounds, adding a moiety that is easily protonated or carries a permanent positive charge can dramatically improve the signal intensity. Reagents are designed to react with specific functional groups, such as the N-H of the imidazole ring, to introduce an "ionizable tag."

Table 3: Common Reagents for MS-Compatible Derivatization

Derivatization ReagentTarget GroupMechanism of EnhancementReference
Dansyl ChlorideAmines, PhenolsIntroduces a dimethylamino group, which is easily protonated ([M+H]+). nih.gov
Picolinic AcidAlcohols, AminesIntroduces a pyridine (B92270) ring, which is readily protonated. nih.gov
2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-Ts)Amines, ThiolsAdds a permanently charged quaternary amine group. nih.gov

Table of Mentioned Compounds

Investigation of Biological Mechanisms of Action for 4 Chloro 2 Ethyl 1h Benzo D Imidazole Derivatives

Molecular Target Identification and Validation

The biological effects of benzimidazole (B57391) derivatives are often initiated through direct interaction with specific molecular targets. These interactions can lead to the inhibition of enzymes crucial for disease progression, modulation of receptor activity to restore normal cellular signaling, and interference with inflammatory pathways.

Enzyme Inhibition Studies (e.g., Topoisomerase I, Cyclin-Dependent Kinase-8, JAK1)

Benzimidazole derivatives have been identified as potent inhibitors of several key enzymes implicated in cancer and inflammatory diseases.

Topoisomerase I: Topoisomerase I is a critical enzyme involved in DNA replication and transcription, making it a key target for anticancer drug development. Certain benzimidazole derivatives have been shown to act as Topoisomerase I poisons, stabilizing the enzyme-DNA complex and leading to DNA strand breaks in cancer cells. For instance, a series of 2-aryl-substituted 2,5'-bi-1H-benzimidazoles demonstrated potent growth inhibitory effects on various human tumor cell lines, with IC50 values in the micromolar range nih.gov. Similarly, novel benzimidazole-triazole derivatives have shown significant inhibitory activity against Topoisomerase I nih.govacs.org. While specific studies on 4-chloro-2-ethyl-1H-benzo[d]imidazole are not available, the established activity of its analogs suggests that it may also interfere with DNA-mediated enzymatic processes. The inhibitory effect is often evaluated by measuring the relaxation of supercoiled plasmid DNA, where active compounds prevent the enzyme from relaxing the DNA, indicating their potential as topoisomerase poisons nih.govacs.orgsemanticscholar.org.

Cyclin-Dependent Kinase-8 (CDK8): Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. CDK8, in particular, is an emerging therapeutic target in oncology. While direct inhibitory data for this compound on CDK8 is not readily available, the broader class of imidazole (B134444) derivatives has been explored for CDK inhibition. For example, imidazole-4-N-acetamide derivatives have been investigated as selective CDK inhibitors acs.org. Furthermore, some benzimidazole-based compounds have been identified as multi-kinase inhibitors, demonstrating activity against kinases such as CDK2 tandfonline.comtandfonline.comresearchgate.net. The potential for benzimidazole scaffolds to bind to the ATP-binding pocket of kinases suggests that this compound could also exhibit inhibitory activity against CDKs.

Janus Kinase 1 (JAK1): The Janus kinase (JAK) family plays a crucial role in cytokine signaling pathways that are often hyperactivated in inflammatory diseases. Selective inhibition of JAK1 is a promising therapeutic strategy. Research has shown that certain 1,2-disubstituted benzimidazole-5-carboxamide derivatives are potent and selective inhibitors of JAK1 nih.govacs.orgebi.ac.uk. For instance, one such derivative, 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide, displayed remarkable selectivity for JAK1 over other JAK isozymes nih.govacs.orgebi.ac.uk. Another study on novel benzimidazole derivatives reported selective JAK1 inhibitory activity with IC50 values in the nanomolar range nih.govresearchgate.net. These findings highlight the potential of the benzimidazole core, such as that in this compound, to be developed into selective JAK1 inhibitors.

Table 1: Inhibitory Activity of Benzimidazole Derivatives on Various Enzymes

Derivative Class Target Enzyme IC50 Value Reference
2-Aryl-Substituted 2,5'-Bi-1H-Benzimidazoles Topoisomerase I Micromolar Range nih.gov
Hoechst 33258 based bisbenzimidazoles E. coli Topoisomerase I 2.47–6.63 μM nih.gov
Benzimidazole-Triazole Derivatives Topoisomerase I 4.56 - 7.34 µM acs.org
1,2-Disubstituted Benzimidazole-5-Carboxamides JAK1 0.08 - 0.15 µM nih.govresearchgate.net
Spiroindeno[1,2-b]quinoxaline-based Benzimidazoles CDK2 177 nM tandfonline.com

Receptor Modulation and Allosteric Site Interactions (e.g., GABA-A Receptor)

Benzimidazole derivatives have also been investigated for their ability to modulate the function of neurotransmitter receptors, particularly the GABA-A receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is a key target for anxiolytic and sedative drugs wikipedia.orgnih.gov.

Certain benzimidazoles act as positive allosteric modulators (PAMs) of the GABA-A receptor, meaning they bind to a site on the receptor different from the GABA binding site and enhance the effect of GABA wikipedia.orgnih.govnih.gov. This potentiation of GABAergic inhibition is the mechanism behind the therapeutic effects of benzodiazepines wikipedia.org. Research into heterocyclic chemotypes as allosteric GABA-A receptor modulators has identified benzimidazoles as a promising scaffold nih.gov. While specific studies on this compound are lacking, the general ability of the benzimidazole structure to interact with allosteric sites on the GABA-A receptor suggests a potential for this compound to modulate neuronal inhibition.

Modulation of Inflammasome Activation Pathways (e.g., NLRP3 Inflammasome)

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases frontiersin.org.

Recent studies have highlighted the potential of benzimidazole derivatives as inhibitors of the NLRP3 inflammasome frontiersin.orgnih.govnih.gov. For example, a synthetic small molecule, 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole, was shown to prevent the development of experimental colitis in mice by inhibiting NLRP3 inflammasome activation ebi.ac.uk. This inhibition was associated with a reduction in the cleavage of pro-caspase-1, which is a key step in the inflammasome activation pathway ebi.ac.uk. Another study identified benzimidazole derivatives as new potential NLRP3 inflammasome inhibitors that provide neuroprotection in a rodent model nih.gov. These findings suggest that the benzimidazole scaffold, as present in this compound, is a promising starting point for the development of novel NLRP3 inflammasome inhibitors.

Table 2: NLRP3 Inflammasome Inhibitory Activity of a Benzimidazole Derivative

Compound Target Pathway Effect Reference
1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole NLRP3 Inflammasome Inhibition of activation ebi.ac.uk

Biochemical Pathway Interventions

By targeting specific molecules, this compound derivatives can intervene in key biochemical pathways, leading to broader cellular and physiological effects.

Effects on DNA-Mediated Enzymatic Processes

As discussed in the context of Topoisomerase I inhibition, benzimidazole derivatives can significantly impact DNA-mediated enzymatic processes semanticscholar.org. By acting as topoisomerase poisons, these compounds interfere with the normal function of enzymes that are essential for maintaining DNA topology during replication and transcription nih.govacs.org. This interference can lead to the accumulation of DNA damage and ultimately trigger apoptosis in rapidly dividing cells, which is a key mechanism for their potential anticancer activity nih.gov. DNA relaxation assays are commonly used to demonstrate this effect, where the inhibition of the enzyme's ability to relax supercoiled DNA serves as a measure of the compound's activity nih.govacs.orgsemanticscholar.org.

Inhibition of Pro-inflammatory Cytokine Release (e.g., IL-1β)

A direct consequence of NLRP3 inflammasome inhibition by benzimidazole derivatives is the suppression of pro-inflammatory cytokine release. The activation of the NLRP3 inflammasome leads to the maturation and secretion of interleukin-1β (IL-1β), a potent pro-inflammatory cytokine frontiersin.org.

Studies on benzimidazole derivatives have demonstrated their ability to markedly suppress the levels of pro-inflammatory cytokines, including IL-1β ebi.ac.uk. For instance, the treatment with 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole led to a significant reduction in IL-1β levels in a mouse model of colitis ebi.ac.uk. This effect is directly linked to the inhibition of caspase-1 activation, which is responsible for cleaving pro-IL-1β into its active form ebi.ac.uk. Therefore, by targeting the NLRP3 inflammasome, benzimidazole derivatives like this compound have the potential to be effective anti-inflammatory agents by blocking a critical step in the inflammatory cascade.

Interaction with Cellular Biomolecules

The biological activity of this compound derivatives is initiated by their interaction with essential cellular macromolecules, namely nucleic acids and proteins. These interactions can disrupt normal cellular processes, leading to therapeutic outcomes.

Derivatives of the benzimidazole scaffold have been identified as DNA minor groove-binding ligands, which interact non-covalently with DNA and are considered promising candidates for new anticancer agents. nih.gov The binding affinity of these compounds with DNA has been extensively studied using various spectroscopic techniques.

UV-visible absorption and fluorescence spectroscopy are primary methods to investigate ligand-DNA interactions. nih.gov For instance, studies on novel 1H-benzo[d]imidazoles (BBZs) have shown that these compounds bind strongly with AT sequence-specific DNA. nih.gov Thermal denaturation experiments, which measure the melting temperature (Tm) of DNA, provide insights into the stabilizing effect of a compound upon binding. An increase in the melting temperature (ΔTm) indicates that the ligand stabilizes the DNA duplex. For a series of BBZ derivatives, ΔTm values were observed to be in the range of 5 to 9 °C at a ligand/oligomer ratio of 2, indicating significant thermal stabilization of the DNA. acs.org

Circular Dichroism (CD) spectroscopy is another powerful tool used to study the conformational changes in DNA upon ligand binding. These comprehensive spectroscopic methods help confirm that benzimidazole derivatives can effectively interact with and stabilize DNA structures, a key mechanism for their biological activity. nih.gov

Table 1: Thermal Denaturation Data for Benzimidazole Derivatives with Oligonucleotides

Compound Target Oligonucleotide Ligand/Oligomer Ratio (r) ΔTm (°C)
BBZ Derivative Series d(CGCGAATTCGCG)₂ 0.5 1 to 5
BBZ Derivative Series d(CGCGAATTCGCG)₂ 2.0 5 to 9

Data sourced from studies on 1H-benzo[d]imidazole derivatives. acs.org

Beyond DNA, proteins are another major target for benzimidazole derivatives. Kinases, in particular, are a significant class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammation. Kinase panel screening is a crucial method for identifying potent and selective inhibitors. reactionbiology.com

Several studies have synthesized and screened benzimidazole derivatives against a range of protein kinases. For example, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide compounds were evaluated against a panel of kinases including EGFR, HER2, VEGFR2, and CDK2. mdpi.comresearchgate.net Compounds 6h and 6i from this series emerged as potent inhibitors of EGFR, HER2, and CDK2, with compound 6i also showing significant inhibitory effects against the mTOR enzyme. mdpi.com

Similarly, 2,4-1H-imidazole carboxamides were identified as highly selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1). nih.gov A screening against a panel of 468 kinases revealed that the lead compound had remarkable kinome selectivity, inhibiting only four additional kinases at a high concentration. nih.gov This high selectivity is a desirable trait in drug development as it can reduce the risk of off-target side effects. reactionbiology.com

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are targets for a substantial portion of marketed drugs. lifechemicals.com While specific screening of this compound derivatives against GPCR libraries is less documented in available literature, the benzimidazole scaffold has been explored for its potential to modulate various receptors, including GABA-A receptors. nih.gov

Table 2: Kinase Inhibition Profile of Selected Benzimidazole Derivatives

Compound ID Target Kinase IC₅₀ (µM)
12l V600EBRAF 0.49
12i V600EBRAF 0.53
12e V600EBRAF 0.62
6h EGFR 1.04
HER2 1.12
CDK2 1.31
AURKC 0.98
6i EGFR 1.15
HER2 1.24
CDK2 1.42
mTOR 1.08

IC₅₀ values represent the concentration required for 50% inhibition. mdpi.comnih.gov

Mechanisms Underlying Antimicrobial and Antifungal Activities

Benzimidazole and its derivatives are known for their broad-spectrum antimicrobial and antifungal properties. nih.gov The mechanisms of action can vary depending on the microorganism.

The antibacterial activity against Gram-positive and Gram-negative bacteria may differ due to variations in their cell wall structure, which affects the permeability of the compound. nih.gov One proposed mechanism involves the targeting of essential bacterial enzymes. For example, molecular docking studies have suggested that dihydrofolate reductase from Staphylococcus aureus could be a suitable target for some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.gov Another critical target is the filamenting temperature-sensitive protein Z (FtsZ), which plays a vital role in bacterial cell division. nih.gov

The antifungal activity of imidazole derivatives often involves disruption of the fungal cell membrane. A primary mechanism is the inhibition of the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane integrity and function. mdpi.com Another significant mechanism is the induction of reactive oxygen species (ROS). nih.gov The accumulation of ROS leads to oxidative stress, damaging cellular components and ultimately causing fungal cell death. mdpi.comresearchgate.net Studies have shown that the antifungal effect of certain imidazole derivatives can be nullified by the antioxidant ascorbic acid, confirming the role of ROS in their mechanism of action. mdpi.com

Mechanisms Underlying Anti-inflammatory Effects

Inflammation is a complex biological response, and its deregulation is associated with numerous diseases. Benzimidazole derivatives have demonstrated significant anti-inflammatory effects through the modulation of key inflammatory pathways. nih.gov

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is overexpressed during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins. ekb.eg Several novel benzimidazole derivatives have been shown to be selective COX-2 inhibitors with IC₅₀ values in the low micromolar range. ekb.eg

In addition to COX enzymes, other targets contribute to the anti-inflammatory profile of these compounds. Studies have shown that benzimidazole derivatives can inhibit other pro-inflammatory enzymes such as 5-lipoxygenase (5-LOX) and secretory phospholipase A2 (sPLA2). nih.govresearchgate.net Furthermore, these compounds can suppress the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from macrophages. researchgate.net This multi-targeted approach, inhibiting both enzymatic pathways and cytokine signaling, underscores the potent anti-inflammatory potential of the benzimidazole scaffold. nih.gov

Table 3: Anti-inflammatory Activity of Selected Benzimidazole Derivatives

Compound ID Target Enzyme IC₅₀ (µM)
6 COX-2 0.13
9 COX-2 0.15
4a COX-2 0.23
5 COX-2 0.24
4b COX-2 0.27
Indomethacin (Standard) COX-2 0.41

IC₅₀ values represent the concentration required for 50% inhibition. ekb.eg

Structure Activity Relationship Sar Studies of 4 Chloro 2 Ethyl 1h Benzo D Imidazole Analogs

Influence of Substituents at Benzimidazole (B57391) Ring Positions (C2, C4, C5/C6) on Biological Activity

Substitutions at the C2, C4, C5, and C6 positions of the benzimidazole scaffold have a profound impact on the resulting compound's biological activity. nih.gov The electronic properties and steric bulk of these substituents are critical determinants of efficacy and target interaction.

C2-Position: The C2 position is a primary site for modification. For certain activities, such as hyaluronidase (B3051955) inhibition, this position requires substitution with a larger group, like a phenyl or benzyl (B1604629) group, as unsubstituted analogs are often inactive. mdpi.com In the context of anti-inflammatory activity, attaching a 6-ethyl-2-pyridinyl moiety at the C2 position has been shown to yield compounds with significant efficacy. nih.gov

C5/C6-Positions: The C5 and C6 positions on the benzene (B151609) ring portion of the scaffold are crucial for modulating activity. Research indicates that the introduction of an electron-withdrawing nitro group at the C6-position can lead to higher anti-inflammatory activity compared to other analogs. nih.gov Conversely, placing electron-withdrawing groups at the C5 position has been found to cause a loss of anti-inflammatory activity. nih.gov

Further studies on GABA-A receptor modulators revealed that the placement of a methyl group is highly position-dependent. A methyl group at the C6-position was found to orient the molecule favorably within the allosteric recognition site, whereas a C5-methyl derivative introduced a steric clash, abolishing the interaction with the receptor. acs.org This highlights the sensitivity of biological activity to the precise placement of even small functional groups. Non-substituted benzimidazoles have generally demonstrated lower potency than their substituted counterparts. nih.gov

Table 1: Influence of Substituents at Benzimidazole Ring Positions

PositionSubstituent TypeEffect on Biological ActivitySource
C2Large aromatic groups (e.g., phenyl, benzyl)Required for certain activities like hyaluronidase inhibition. mdpi.com
C2Substituted pyridinyl moietyCan confer potent anti-inflammatory activity. nih.gov
C5Electron-withdrawing groupsLeads to a loss of anti-inflammatory activity. nih.gov
C5Methyl groupCan introduce steric hindrance and abolish receptor interaction. acs.org
C6Electron-withdrawing groups (e.g., nitro)Enhances anti-inflammatory activity. nih.gov
C6Methyl groupFavorable for interaction with GABA-A receptors. acs.org

Role of the Ethyl Group at Position 2 on Molecular Interactions and Activity

The ethyl group at the C2 position plays a significant role in defining the molecule's interaction with biological targets. While some activities require larger aromatic substituents at C2, the ethyl group provides a specific balance of steric bulk and lipophilicity that can be optimal for other interactions. mdpi.com The ethyl group can fit into hydrophobic pockets of target enzymes or receptors, contributing to binding affinity.

In the development of anti-inflammatory agents, it has been noted that a methyl or ethyl linker between the N1 of the benzimidazole and substituent groups is essential for potent activity, suggesting that small alkyl chains are critical for proper orientation and interaction. nih.gov The synthesis of related compounds, such as 2-(1-bromoethyl)-1H-benzo[d]imidazole, serves as a key intermediate, demonstrating the utility of the C2-ethyl scaffold in building more complex, biologically active molecules. mdpi.com Replacing the ethyl group with a methyl or a longer alkyl chain can significantly alter potency, indicating that the ethyl group often represents an optimal size for specific therapeutic targets. nih.gov

Table 2: Comparative Impact of C2-Position Substituents

C2 SubstituentGeneral Impact on ActivitySource
None (H)Generally lower activity compared to substituted analogs. nih.gov
EthylProvides a balance of size and lipophilicity, optimal for certain targets. nih.govmdpi.com
MethylCan be effective, but activity may be less than ethyl for some targets. nih.gov
Longer Alkyl ChainsOften reduces activity compared to an ethyl linker. nih.gov
Aromatic Rings (e.g., Phenyl)Required for specific enzyme inhibition (e.g., hyaluronidase). mdpi.com

Impact of Halogen Substitution (e.g., Chlorine at Position 4) on Biological Efficacy and Selectivity

Halogen substitution is a common strategy in medicinal chemistry to enhance the therapeutic properties of a pharmacophore. The chlorine atom at the C4 position of the benzimidazole ring in 4-chloro-2-ethyl-1H-benzo[d]imidazole has a significant electronic influence on the molecule.

As an electron-withdrawing group, the chlorine atom lowers the pKa of the imidazole (B134444) nitrogen, which can affect the molecule's ionization state at physiological pH and its ability to participate in hydrogen bonding. This modification can lead to improved membrane permeability and oral bioavailability. Furthermore, halogens like chlorine can participate in "halogen bonding," a non-covalent interaction with protein residues that can enhance binding affinity and selectivity for a specific biological target.

Studies on related compounds have shown that chloro substituents can significantly enhance biological effects. For instance, the presence of a chloro group on a related chalcone (B49325) ring was found to increase anticancer activity. nih.gov In another series of benzimidazole derivatives, compounds with 2,5-dichloro substitution were found to be highly potent against S. aureus. nih.gov This demonstrates that the strategic placement of halogen atoms is a powerful tool for tuning the efficacy and selectivity of benzimidazole-based agents.

Table 3: Effects of Halogen Substitution on Benzimidazole Analogs

Halogen PositionEffect on Molecular PropertiesResulting Biological ImpactSource
C4 (e.g., Chlorine)Electron-withdrawing; lowers pKa of imidazole NH.Can enhance binding affinity, selectivity, and pharmacokinetic properties. nih.gov
C4 (e.g., Chlorine)Potential for halogen bonding with target protein.Increases binding affinity and target selectivity. nih.gov
C2, C5 (Dichloro)Strong electron-withdrawing effect.Potent antibacterial activity against S. aureus. nih.gov

Effects of N-Substitution on the Imidazole Nitrogen on Conformational and Biological Profiles

Substitution on one of the imidazole nitrogen atoms (typically the N1 position) is a critical modification that significantly alters the conformational and biological properties of benzimidazole derivatives. The NH group of the benzimidazole nucleus can easily undergo tautomerization, but N-substitution locks the molecule into a single tautomeric form, which can be crucial for consistent interaction with a specific binding site. nih.gov

The nature of the N-substituent directly influences the molecule's three-dimensional shape (conformation) and its biological profile. rsc.org For instance, research on anti-inflammatory benzimidazoles has shown that a methyl or ethyl linker attached to the N1 position is essential for high potency. nih.gov The substituent can introduce new interaction points, such as hydrogen bond acceptors or donors, or provide steric bulk that orients the rest of the molecule for optimal binding. Depriving the scaffold of a key N-substituent can sometimes be compensated for by modifications elsewhere, but it generally has a strong influence on molecular interaction. acs.org

Table 4: Influence of N-Substitution on Benzimidazole Properties

N-SubstituentEffect on Conformation/PropertiesBiological ConsequenceSource
None (H)Allows for tautomerization.May lead to multiple binding modes or lower affinity. nih.gov
Methyl or Ethyl LinkerPrevents tautomerization; provides specific orientation.Essential for potent anti-inflammatory activity in some series. nih.gov
Bulky/Sterically Demanding GroupsSignificantly alters molecular geometry.Can change the geometric isomer outcome and biological target. rsc.org

Comparative Analysis with Other Structurally Related Benzimidazole Pharmacophores

The this compound scaffold exhibits a unique profile when compared to other structurally related benzimidazole pharmacophores.

Comparison with 2-Aryl Benzimidazoles: Many highly active benzimidazoles feature an aromatic ring, such as a phenyl or substituted phenyl group, at the C2 position. mdpi.comresearchgate.net For example, 2-(4-chlorophenyl)-1H-benzimidazole is a known scaffold with various biological activities. researchgate.net Compared to these 2-aryl derivatives, the 2-ethyl group in this compound offers greater conformational flexibility and a smaller steric footprint, which may be advantageous for fitting into compact binding pockets where a larger aryl group would be detrimental.

Comparison with Imidazo[1,2-a]pyridines: In the context of GABA-A receptor modulators, 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as effective mimics of the imidazo[1,2-a]pyridine (B132010) scaffold (found in drugs like zolpidem). acs.org This demonstrates that the benzimidazole core can effectively replace other heterocyclic systems to achieve similar biological outcomes, often with improved metabolic stability. acs.org

Comparison with Simpler Imidazoles: When conjugated to a coumarin (B35378) moiety, compounds with a simple imidazole nucleus showed higher selectivity against the Hepatitis C virus than their corresponding benzimidazole analogs. mdpi.com This was attributed to the lower cytotoxicity of the imidazole conjugates. mdpi.com This suggests that for certain applications, the fused benzene ring of the benzimidazole scaffold may contribute to off-target effects or cytotoxicity, making the simpler imidazole core a more suitable choice.

Table 5: Comparative Analysis of Benzimidazole and Related Pharmacophores

PharmacophoreKey Structural FeatureRelative Advantage/DisadvantageSource
This compoundC2-ethyl, C4-chloroFlexible C2-substituent; good balance of properties.
2-Aryl-benzimidazolesC2-phenyl or substituted phenylRigid, larger C2-group; potent in certain applications (e.g., enzyme inhibition). mdpi.comresearchgate.net
Imidazo[1,2-a]pyridinesFused pyridine-imidazole ringsBenzimidazole can mimic this scaffold, sometimes with better metabolic stability. acs.org
Imidazole-Coumarin ConjugatesSimple imidazole ringShowed higher selectivity and lower cytotoxicity than benzimidazole-coumarin conjugates for anti-HCV activity. mdpi.com

Future Research Directions and Emerging Areas

Development of Novel and Efficient Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has traditionally involved the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions. nih.govacs.org While effective, these methods often require high temperatures and strong acids. Future research will focus on developing more efficient, cost-effective, and environmentally benign synthetic routes for 4-chloro-2-ethyl-1H-benzo[d]imidazole and its analogs.

Key areas of development include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the synthesis of 6-substituted-1H-benzimidazole derivatives, significantly reducing reaction times from hours to minutes and often improving yields. nih.gov This "green chemistry" approach could be optimized for the large-scale production of the target compound. nih.gov

Novel Catalytic Systems: Research into new catalysts, such as ZrO2–Al2O3 solid acids, is opening pathways for efficient benzimidazole synthesis. rsc.org Exploring and designing catalysts specifically for the condensation of 3-chloro-1,2-phenylenediamine with propanoic acid or its derivatives could enhance the specificity and yield of this compound.

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

Methodology Key Features Potential Advantages for Synthesis Relevant Findings
Conventional Heating Condensation of o-phenylenediamines and aldehydes/acids with reflux. nih.gov Well-established and understood reaction mechanisms. Often requires long reaction times (6-12 hours) and harsh dehydrating agents like PPA or strong acids. nih.govnih.gov
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat the reaction mixture. nih.gov Drastically reduced reaction times (10-15 minutes), higher yields (90-99%), considered a green chemistry approach. nih.gov Successfully applied to synthesize various 6-chloro and 6-nitro-1H-benzimidazole derivatives. nih.gov
Novel Catalysis Employs solid acid catalysts like ZrO2–Al2O3 or eutectic mixtures. rsc.org Can offer high yields under specific and potentially milder conditions. Avoids corrosive liquid acids. Efficiently used to access N-arylmethyl-2-substituted benzimidazoles. rsc.org
Oxidative Condensation Condensation of o-phenylenediamine (B120857) with aldehydes using an oxidizing agent. nih.gov Can proceed under milder conditions than traditional acid condensation. Agents like sodium metabisulfite (B1197395) (Na2S2O5) have been effectively used. nih.govacs.org

Application of Advanced Spectroscopic and Structural Elucidation Techniques

Accurate structural determination is fundamental to understanding a molecule's function. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the synthesis of benzimidazole derivatives acs.orgacs.orgnih.gov, future work will leverage more advanced methods for a deeper understanding of this compound.

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a molecule in its crystalline state. mdpi.comresearchgate.net Obtaining the crystal structure of this compound would be invaluable for understanding its intermolecular interactions and serving as a basis for computational modeling and rational drug design. mdpi.com

Computational and Spectroscopic Synergy: Combining experimental data from techniques like 1H and 13C NMR with computational methods such as Density Functional Theory (DFT) can provide deeper insights into the electronic properties and molecular geometry of the compound. researchgate.net This synergy helps to fully elucidate the structural characteristics that govern biological activity.

Automated Structure Elucidation: Emerging frameworks that use machine learning and multimodal embeddings can synergistically interpret multiple types of spectroscopic data (e.g., NMR, MS) to predict and validate molecular structures. chemrxiv.org Applying such advanced algorithms could accelerate the characterization of new derivatives and identify potential impurities or misassignments. chemrxiv.org

Integration of Multi-Omics Data for Deeper Mechanism of Action Elucidation

Understanding how this compound exerts its biological effects at a systemic level requires a holistic approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to uncover the compound's mechanism of action. nih.gov

Future research should involve treating relevant cell models (e.g., cancer cell lines) with the compound and subsequently performing multi-omics analysis.

Transcriptomics: Analyzing changes in gene expression would reveal which genes are up- or down-regulated, pointing towards the signaling pathways being modulated.

Proteomics and Metabolomics: These analyses would identify changes in protein and metabolite levels, respectively, providing a functional readout of the cellular response to the compound. nih.gov This approach can help discover biomarkers for the compound's activity and reveal its impact on cellular metabolism and protein networks. nih.gov

Network-Based Analysis: By integrating these different omics datasets, researchers can construct comprehensive biological networks to identify key genes, proteins, and pathways that are centrally affected by the compound. nih.govoup.com This data-driven approach can uncover previously unknown mechanisms and targets, moving beyond a single-target hypothesis.

Exploration of New Biological Targets and Signaling Pathways

The benzimidazole scaffold is known for its ability to interact with a wide array of biological targets, a property that has led to its use as an anticancer, antimicrobial, and anthelmintic agent, among others. nih.govnih.govrsc.org While many benzimidazoles are known to target molecules like tubulin, kinases, and DNA topoisomerase nih.govnih.gov, the specific substitution pattern of this compound may confer unique target affinities.

Future research should focus on large-scale screening to identify novel targets:

Kinase Profiling: Many benzimidazole derivatives act as kinase inhibitors. nih.gov Screening this compound against a broad panel of human kinases (e.g., EGFR, HER2, CDK2, mTOR) could identify specific inhibitory activities relevant to cancer therapy. nih.gov

Enzyme Inhibition Assays: The compound should be tested against other validated targets for benzimidazoles, such as Dihydrofolate Reductase (DHFR), Poly(ADP-ribose) Polymerase (PARP), and H+/K+-ATPase, to explore its potential in different therapeutic areas. nih.govnih.gov

Receptor Binding Assays: Recent studies have identified 2-phenyl-1H-benzo[d]imidazole derivatives as modulators of the GABA-A receptor, suggesting a potential role in neurological disorders. acs.orgnih.gov Investigating the binding of this compound to neuronal receptors could open up entirely new therapeutic applications.

Table 2: Potential Biological Targets for Benzimidazole Scaffolds

Target Class Specific Examples Potential Therapeutic Application Reference
Protein Kinases EGFR, HER2, CDK2, mTOR, AURKC Cancer nih.gov
DNA-Interacting Enzymes Topoisomerase I, PARP Cancer nih.govnih.gov
Metabolic Enzymes Dihydrofolate Reductase (DHFR), Dihydroorotate Dehydrogenase (DHODH) Cancer, Antimicrobial, Immunomodulation acs.orgresearchgate.net
Ion Pumps H+/K+-ATPase Cancer, Anti-ulcer nih.gov
Neuroreceptors GABA-A Receptor Neurological Disorders acs.orgnih.gov
Structural Proteins Microtubules Anthelmintic, Antifungal, Cancer nih.govresearchgate.net

Design of Next-Generation this compound Derivatives with Enhanced Specificity and Mechanistic Understanding

A deep understanding of the structure-activity relationship (SAR) is crucial for transforming a lead compound into a viable drug candidate. Future research will focus on the rational design of next-generation derivatives of this compound to enhance potency, selectivity, and pharmacokinetic properties.

Key design strategies will include:

Substitution at N-1 Position: SAR studies consistently show that substitution at the N-1 position of the benzimidazole ring significantly influences biological activity and can improve chemotherapeutic efficacy. nih.govacs.org Introducing various alkyl or aryl groups at this position could enhance target binding and lipophilicity. acs.org

Modification of the C-2 Ethyl Group: The ethyl group at the C-2 position is another critical site for modification. Replacing it with other alkyl chains, aromatic rings, or heterocyclic moieties could fine-tune the compound's interaction with its biological target. mdpi.comacs.org

Bioisosteric Replacement: The chlorine atom at the C-4 position could be replaced with other halogens (F, Br) or functional groups (e.g., CF3, OCH3) to modulate the electronic properties and metabolic stability of the molecule. acs.org For instance, single-site fluorination has been used to enhance metabolic stability without disrupting molecular recognition at the target site. acs.org

Hybrid Molecule Design: Fusing the this compound scaffold with other pharmacologically active moieties (e.g., hydrazones, Schiff bases, oxadiazoles) is a promising strategy to create hybrid compounds with multi-target activity or novel mechanisms of action. mdpi.comnih.govnih.gov This approach could lead to agents that are effective against drug-resistant cancers or infections. nih.gov

By systematically exploring these avenues, researchers can design and synthesize novel derivatives with a precise understanding of how structural changes translate into enhanced biological function, paving the way for the development of highly specific and effective therapeutic agents based on the this compound core.

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